6-Oxa-1-azabicyclo[5.2.0]non-3-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
183578-29-2 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
IUPAC Name |
6-oxa-1-azabicyclo[5.2.0]non-3-ene |
InChI |
InChI=1S/C7H11NO/c1-2-6-9-7-3-5-8(7)4-1/h1-2,7H,3-6H2 |
InChI Key |
ZLJLPKAVUSGPJF-UHFFFAOYSA-N |
SMILES |
C1CN2C1OCC=CC2 |
Synonyms |
6-Oxa-1-azabicyclo[5.2.0]non-3-ene(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 6 Oxa 1 Azabicyclo 5.2.0 Non 3 Ene and Analogous Bicyclic Frameworks
Cycloaddition-Based Strategies
Cycloaddition reactions are powerful tools for ring formation, enabling the construction of complex cyclic systems in a single step. Various cycloaddition strategies have been employed to synthesize the bicyclic β-lactam core.
Staudinger Ketene-Aldimine Cycloadditions for β-Lactam Ring Formation
The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis, first discovered by Hermann Staudinger in 1907. wikipedia.org This reaction is crucial for producing the azetidin-2-one (B1220530) (β-lactam) ring, which is the central component of penicillin and other β-lactam antibiotics. wikipedia.org The generally accepted mechanism involves a nucleophilic attack by the imine nitrogen on the ketene's carbonyl carbon, forming a zwitterionic intermediate which then undergoes ring closure to yield the β-lactam. wikipedia.org
This method has been adapted for the synthesis of bicyclic systems. A two-step approach can be used where a Staudinger cycloaddition first forms a monocyclic β-lactam bearing an unsaturated side chain, which is then subjected to a subsequent ring-closing reaction. For instance, a study demonstrated the reaction of ketenes generated from 5-acyl-Meldrum's acids with aldimines containing unsaturated side chains. tandfonline.com This initial cycloaddition exclusively formed the trans β-lactam, which could then be used as a precursor for bicyclic structures via ring-closing metathesis. tandfonline.com The stereochemistry of the resulting β-lactam is influenced by the reaction conditions and the substituents on both the ketene and the imine. researchgate.net
[2+2] Cycloadditions to Construct Bicyclic Azetidinone Systems
Beyond the Staudinger reaction, other [2+2] cycloaddition methods are employed to build bicyclic systems containing the azetidinone (β-lactam) ring. Photochemical [2+2] cycloadditions are particularly noteworthy, typically involving the excitation of an olefin by UV light to facilitate the reaction. acs.org These reactions are a frequently used method for accessing carbocyclic products and can be performed intramolecularly to construct fused ring systems. acs.org
For example, the intramolecular [2+2] photocycloaddition of diolefins where the two alkene units are in a 1,6-relationship can produce bicyclo[3.2.0]heptanes. acs.org Similarly, this strategy can be applied to create bicyclo[4.2.0]octane systems, which are structurally analogous to the carbon framework of many bicyclic β-lactam antibiotics. acs.org The stereoselectivity of these reactions can often be controlled by using a copper(I) catalyst, which coordinates to both olefins and pre-organizes them for the cycloaddition. acs.org These methods provide a direct route to the fused carbocyclic skeleton, which can then be further functionalized to introduce the necessary heteroatoms of the target azalactam.
[4+2] Cycloadditions (Diels-Alder Reactions) in Tandem Sequences for Polycyclic Azalactams
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and reliable method for forming six-membered rings with excellent stereochemical control. wikipedia.org This reaction can be integrated into tandem or cascade sequences to rapidly build molecular complexity, leading to polycyclic azalactam structures. In these sequences, the Diels-Alder reaction can be either the initial or a subsequent step in the formation of the final fused-ring system.
Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are particularly useful for synthesizing nitrogen-containing heterocycles. wikipedia.org For example, imines can act as dienophiles to react with dienes, forming tetrahydropyridine (B1245486) derivatives. wikipedia.org Intramolecular Diels-Alder reactions are especially efficient for constructing bicyclic and polycyclic systems. mdpi.com Research has shown that tandem sequences involving an initial metathesis reaction to form a diene, followed by an intramolecular Diels-Alder cycloaddition, can effectively produce bicyclic lactams. researchgate.net This approach allows for the construction of complex bridged polycyclic lactams from simple starting materials in a highly efficient, atom-economical manner. mdpi.com
Carbonylative [2+2+1] Cycloadditions for Fused Ring Systems
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex like Co₂(CO)₈, to form a cyclopentenone. chemistryviews.orgmdpi.com This reaction has been adapted to include heteroatoms, known as the hetero-Pauson-Khand reaction, providing access to heterocyclic structures. The aza-Pauson-Khand reaction (aza-PKR) is particularly relevant for the synthesis of fused γ-lactams (five-membered rings). chemistryviews.orgacs.org
Recent studies have demonstrated a reductive aza-PKR using alkyne-tethered nitriles and a cobalt carbonyl complex. chemistryviews.orgacs.org This process efficiently creates bicyclic α,β-unsaturated γ-lactams with high diastereoselectivity. chemistryviews.orgthieme-connect.com The reaction proceeds through an aza-PKR pathway followed by an in-situ reduction. acs.org This methodology has been applied to synthesize various fused systems, including azabicyclo[3.3.0] derivatives from allene-nitriles under rhodium catalysis. jst.go.jp The versatility of the Pauson-Khand reaction and its variants makes it a key strategy for constructing fused five-membered lactam rings, which are prevalent in many natural products and pharmaceutically active compounds. mdpi.compitt.edu
Alkene Metathesis and Enyne Metathesis Approaches
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has emerged as a robust and versatile tool in synthetic organic chemistry for the formation of cyclic compounds, including those containing a β-lactam core. researchgate.net
Ring-Closing Metathesis (RCM) in the Construction of Bicyclic β-Lactam Systems
Ring-Closing Metathesis (RCM) is a powerful method for synthesizing unsaturated rings via the intramolecular reaction of a diene, catalyzed by metal-alkylidene complexes such as those developed by Grubbs. tandfonline.comnih.gov This strategy has been successfully applied to the synthesis of bicyclic β-lactams, including the 1-azabicyclo[5.2.0]nonane and 1-azabicyclo[4.2.0]octane systems. researchgate.net
A notable application of this methodology is the direct synthesis of the 6-Oxa-1-azabicyclo[5.2.0]non-3-ene framework's parent ketone, 1-azabicyclo[5.2.0]non-3-en-9-one. In a two-step process, a Staudinger cycloaddition between an allyl-substituted imine and a ketene precursor yields a trans-azetidinone bearing two alkenyl side chains. tandfonline.com Subsequent treatment of this diene with a first-generation Grubbs catalyst initiates RCM to form the fused seven-membered ring, yielding the target bicyclic lactam. tandfonline.com This approach has been used to generate a variety of bicyclic β-lactam systems, including those with oxygen or nitrogen heteroatoms in the newly formed ring. researchgate.net
The efficiency and yield of the RCM step can be influenced by the choice of catalyst and reaction conditions. The table below summarizes findings from the synthesis of several 1-azabicyclo[5.2.0]non-3-en-9-one derivatives via an RCM strategy.
| Entry | Substrate | R¹ Substituent | R² Substituent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-allyl-2-(2-methylpent-4-en-2-yl)-4-oxo-N-phenylazetidine-3-carboxamide | -C(O)NHPh | -C(CH₃)₂CH₂CH=CH₂ | 7-carbamoyl-5,5-dimethyl-1-azabicyclo[5.2.0]non-3-en-9-one | 71 | tandfonline.com |
| 2 | 1-allyl-N-(4-methoxyphenyl)-2-(2-methylpent-4-en-2-yl)-4-oxoazetidine-3-carboxamide | -C(O)NH(p-OMePh) | -C(CH₃)₂CH₂CH=CH₂ | 7-carbamoyl(p-anisyl)-5,5-dimethyl-1-azabicyclo[5.2.0]non-3-en-9-one | 94 | tandfonline.com |
| 3 | 1-allyl-2-(2-methylpent-4-en-2-yl)-4-oxo-N-(p-tolyl)azetidine-3-carboxamide | -C(O)NH(p-tolyl) | -C(CH₃)₂CH₂CH=CH₂ | 7-carbamoyl(p-tolyl)-5,5-dimethyl-1-azabicyclo[5.2.0]non-3-en-9-one | 93 | tandfonline.com |
| 4 | 3-acetyl-1-allyl-4-(2-methylpent-4-en-2-yl)azetidin-2-one | -C(O)CH₃ | -C(CH₃)₂CH₂CH=CH₂ | 7-acetyl-5,5-dimethyl-1-azabicyclo[5.2.0]non-3-en-9-one | 85 | tandfonline.com |
| 5 | 1-allyl-4-(2-methylpent-4-en-2-yl)-2-oxo-N-phenylazetidine-3-carboxamide | -C(O)Ph | -C(CH₃)₂CH₂CH=CH₂ | 7-benzoyl-5,5-dimethyl-1-azabicyclo[5.2.0]non-3-en-9-one | 88 | tandfonline.com |
Transition Metal-Catalyzed Cycloisomerizations and Rearrangements
Transition metal catalysis provides a powerful platform for the isomerization and rearrangement of unsaturated systems to construct complex molecular architectures. Gold, rhodium, platinum, and copper catalysts have all been employed to effect the cyclization of enynes and related substrates, leading to a diverse array of bicyclic heterocycles.
Gold-Catalyzed Activation of Alkynes for Bicyclic Azalactam Synthesis
Homogeneous gold catalysis has gained prominence for its ability to activate carbon-carbon triple bonds towards nucleophilic attack under mild conditions. mdpi.com This reactivity has been extensively exploited in the synthesis of various heterocyclic and bicyclic systems, including azalactams. frontiersin.orgnih.gov Gold(I) complexes are particularly effective for these transformations. mdpi.com
The general mechanism for gold-catalyzed alkyne activation involves the π-coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This "alkynophilic" character of gold catalysts facilitates the intramolecular attack of a tethered nucleophile, such as an amide or an alkene, to initiate the cyclization cascade. mdpi.comnih.gov
A key substrate class for these reactions is ynamides, which are amides substituted with an alkyne group. frontiersin.orgnih.gov Gold-catalyzed cycloisomerization of ynamides can lead to the formation of various bicyclic lactams. dicp.ac.cn For instance, the reaction of yne-tethered ynamides can proceed via a 6-endo-dig cyclization of a transient ketene N,O-acetal with a gold-activated alkyne to generate dihydropyridinones. rsc.org Furthermore, the combination of gold catalysis with N-heterocyclic carbene (NHC) catalysis in a relay fashion has been shown to convert ynamides and enals into bicyclic lactam products with high diastereoselectivity and enantioselectivity. dicp.ac.cn In this dual catalytic system, the gold catalyst activates the ynamide to form an unsaturated ketimine intermediate, which then reacts with an azolium enolate generated from the enal and the NHC. dicp.ac.cn
Gold catalysts have also been employed in the cycloisomerization of 1,6-enynes to afford bicyclo[3.1.0]hexan-3-one derivatives, demonstrating the versatility of this approach in constructing bicyclic frameworks. northeastern.edu The reaction is believed to proceed through the formation of cyclopropylmethyl platinum carbene species as reactive intermediates. northeastern.edu While the direct synthesis of this compound is not explicitly described, the principles of gold-catalyzed intramolecular cyclization of alkyne-containing amides provide a clear blueprint for accessing analogous bicyclic azalactam structures.
| Catalyst System | Substrate Type | Product Type | Key Features |
| PPh3AuCl/AgPF6 | Ynamides, Enals | Bicyclic Lactams | Relay catalysis with NHC; high diastereo- and enantioselectivity. dicp.ac.cn |
| [JohnPhosAuNCMe]SbF6 | Ynamide-ynes | Benzo[b]carbazoles | Formal dehydro-Diels-Alder reaction. nih.gov |
| IPrAuNTf2 | 1,n-diynes | Spirobicyclic compounds | Temperature-dependent selectivity. frontiersin.org |
| (PPh3)AuCl/AgSbF6 | Hydroxylated 1,6-Enynes | Bicyclo[3.1.0]hexan-3-ones | Skeletal rearrangement. northeastern.edu |
Rhodium-Catalyzed Cascade Cycloisomerizations and Cycloadditions
Rhodium catalysts are highly effective in promoting a variety of cyclization reactions, including cycloisomerizations and cycloadditions of enynes and related systems. These transformations provide access to a wide range of nitrogen-containing heterocycles, including bicyclic and tricyclic structures. nih.govrsc.org
Rhodium(I) complexes, in particular, have been shown to catalyze the cycloisomerization of 1,6-enynes to form cyclopentane (B165970) derivatives. nih.gov These reactions can be rendered asymmetric through the use of chiral ligands, providing enantiomerically enriched products. nih.gov The mechanism is proposed to involve the oxidative cyclization of the rhodium(I) complex with the enyne to form a rhodacyclopentene intermediate, which then undergoes reductive elimination to afford the cyclized product. nih.gov This methodology has been applied to the formal total synthesis of natural products like (–)-platensimycin. nih.gov
Cascade reactions catalyzed by rhodium have also been developed for the synthesis of more complex heterocyclic systems. For example, a rhodium-catalyzed C-H bond alkenylation/electrocyclization cascade of α,β-unsaturated imines and alkynes yields highly substituted 1,2-dihydropyridines. nih.gov These dihydropyridines are versatile intermediates that can be further elaborated to access a variety of nitrogen heterocycles, including piperidines and indolizidines. nih.gov
Furthermore, rhodium catalysis has been employed in the synthesis of seven-membered nitrogen heterocycles. A rhodaelectro-catalyzed [5+2] N-H/C-H oxidative annulation of alkynes by 7-arylindoles has been developed to synthesize azepino[3,2,1-hi]indoles. chinesechemsoc.org Additionally, an addition-carbocyclization cascade initiated by arylboronic acids and catalyzed by a rhodium/chiral diene complex can produce chiral seven-membered 3-benzazepine heterocycles with high enantioselectivity. acs.org Rhodium(II) complexes have also been shown to catalyze the skeletal reorganization of 1,6- and 1,7-enynes to form bicyclo[4.1.0]heptene derivatives. acs.org
While a direct synthesis of this compound is not explicitly reported, the diverse reactivity of rhodium catalysts in forming bicyclic lactams and other nitrogen heterocycles from unsaturated precursors suggests the feasibility of applying these methods to construct the target framework. nih.gov
Platinum-Catalyzed Domino Enyne Isomerization/Diels-Alder Reactions
Platinum catalysts, particularly platinum(II) chloride (PtCl₂), have proven to be exceptionally effective in catalyzing the domino isomerization of enynes to 1,3-dienes, which can then undergo in situ Diels-Alder reactions with a suitable dienophile. scribd.com This powerful strategy allows for the stereoselective construction of complex polycyclic and heterocyclic frameworks in a single step. scribd.com The thermal stability of PtCl₂ is a significant advantage, allowing the Diels-Alder reaction to be carried out at elevated temperatures (e.g., 110 °C in refluxing toluene), which are often not tolerated by ruthenium-based metathesis catalysts.
The reaction sequence begins with the platinum(II)-catalyzed isomerization of a 1,6-enyne to a conjugated 1,3-diene. This isomerization is thought to proceed through a cationic mechanism initiated by the π-complexation of the platinum(II) catalyst to the alkyne moiety of the enyne. nih.gov The newly formed diene, being highly reactive, can then readily participate in an intramolecular or intermolecular Diels-Alder reaction if a dienophile is present in the reaction mixture.
This domino process has been successfully employed for the synthesis of highly enantioenriched complex heterocycles, with very high diastereoselectivity often induced by a pre-existing chiral center in the enyne substrate. scribd.com The enantiomeric purity of the starting material is typically conserved throughout the reaction sequence. scribd.com
| Catalyst | Substrate | Dienophile | Product | Yield | Reference |
| PtCl₂ | Chiral 1,6-enyne | N-phenylmaleimide | Tricyclic heterocycle | Good | scribd.com |
| PtCl₂ | Chiral 1,6-enyne | Tetracyanoethylene | Tricyclic heterocycle | Good | scribd.com |
This methodology provides a robust and stereoselective route to complex heterocyclic structures. Although the synthesis of this compound itself is not explicitly described, the principles of this platinum-catalyzed domino reaction could be applied to a suitably designed enyne precursor to construct analogous bicyclic lactam frameworks.
Copper-Catalyzed Cyclizations in Small Ring Systems
Copper catalysis has emerged as a cost-effective and versatile tool for the construction of various heterocyclic systems, including those containing nitrogen. Copper-catalyzed reactions often proceed under mild conditions and exhibit a broad substrate scope. These methods are particularly useful for the formation of C-N bonds in intramolecular cyclization reactions to form lactams and other nitrogen-containing rings.
One notable application of copper catalysis is in the intramolecular dehydrogenative C(sp²)–N bond formation of 4-pentenamides to produce γ-alkylidene-γ-lactams. researchgate.net This reaction is believed to proceed via nitrogen-centered radicals. The reaction conditions can be tuned to selectively synthesize either α,β-unsaturated or α,β-saturated γ-alkylidene-γ-lactams. researchgate.net
Copper(I) catalysts have been employed in the 6-endo-dig cyclization of terminal alkynes with 2-bromoaryl ketones and amides to synthesize functionalized 1-naphthylamines. acs.org This transformation proceeds in a green solvent (water) and does not require palladium or external ligands. The use of amides as the aminating agent is a significant advantage, avoiding the use of more toxic or odorous amines. acs.org
Furthermore, copper-catalyzed intramolecular cyclizations of amides with alkynes provide a direct route to various lactam structures. Dioxazolones have been used as electrophilic amide sources in copper-catalyzed hydroamidation of alkynes. beilstein-journals.org While the direct synthesis of this compound using copper catalysis is not explicitly detailed in the reviewed literature, the established utility of copper in promoting intramolecular C-N bond formation and cyclization of unsaturated amides suggests its potential for accessing this bicyclic lactam framework and its analogs.
Intramolecular Cyclization and Condensation Reactions
Intramolecular cyclization and condensation reactions are fundamental strategies for the synthesis of cyclic compounds, including bicyclic frameworks. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a classic and reliable method for forming five- and six-membered rings, and it can also be applied to the synthesis of seven-membered rings. wikipedia.orgorgoreview.com
This reaction involves the base-catalyzed intramolecular condensation of a diester to yield a β-keto ester. organic-chemistry.org The mechanism begins with the deprotonation of an α-carbon of one of the ester groups by a strong base (typically an alkoxide) to form an enolate. orgoreview.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. The subsequent elimination of an alkoxide leaving group results in the formation of a cyclic β-keto ester. orgoreview.com
The Dieckmann condensation is particularly effective for the synthesis of 5- and 6-membered rings due to their inherent steric stability. wikipedia.org However, it has also been successfully used to generate 7- and 8-membered rings in high yields. nrochemistry.com The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the resulting β-keto ester by the alkoxide base. orgoreview.com
For the synthesis of a this compound framework, a suitably substituted acyclic precursor containing both an ester and an amide functionality could potentially undergo an intramolecular condensation reaction analogous to the Dieckmann condensation. The nitrogen atom of the amide could act as the nucleophile, or a carbon α to the ester could initiate the cyclization. While the direct application of the Dieckmann condensation to form this specific bicyclic lactam is not explicitly described, the fundamental principles of this reaction provide a viable synthetic route to explore for the construction of the seven-membered ring component of the target bicyclic system.
Ring Expansion and Contraction Strategies
Ring expansion reactions of bicyclic or polycyclic systems via C-N bond cleavage are a well-established strategy for synthesizing medium-sized rings and macrocycles. nuph.edu.uasemanticscholar.org This approach often involves the use of bicyclic systems containing a common aminal or amidine group. nuph.edu.ua
One method involves the thermal decomposition or the action of strong bases on bicyclic ammonium (B1175870) salts. nuph.edu.uasemanticscholar.org Reductive cleavage of the endocyclic C-N bond in quaternary salts of indolizidine and quinolizidine (B1214090) using reagents like metallic sodium in liquid ammonia (B1221849) or lithium aluminum hydride is another effective technique. semanticscholar.org
More recent developments include a tandem copper-catalyzed C–N bond formation followed by a ring-expansion process for the synthesis of medium-ring nitrogen heterocycles. nuph.edu.ua Iron-catalyzed [2+2]-cycloaddition of unactivated precursors has also been shown to produce conformationally restricted cyclobutane-fused N-heterocycles, which can undergo ring expansion. acs.org
| Precursor Type | Method | Reagents | Product |
| Bicyclic ammonium salts | Thermal decomposition/Base action | Heat or strong bases | Unsaturated medium-sized heterocycles |
| Quaternary salts of indolizidine/quinolizidine | Reductive cleavage | Na/liquid NH₃ or LiAlH₄ | Medium-sized nitrogen heterocycles |
| Various | Tandem C–N bond formation/Ring expansion | Copper catalyst | Medium-ring nitrogen heterocycles |
| Unactivated precursors | [2+2]-Cycloaddition/Ring expansion | Iron catalyst | Cyclobutane-fused N-heterocycles |
Four-membered cyclic nitrones, specifically 2,3-dihydroazete 1-oxides, can undergo isomerization to α,β-unsaturated oximes upon treatment with a non-nucleophilic base like potassium tert-butoxide. researchgate.netscispace.com This transformation is believed to occur through an electrocyclic ring opening of an intermediate N-hydroxy-1,2-dihydroazete. scispace.comresearchgate.net The stereochemistry of the resulting oxime is dependent on the reaction conditions. scispace.com
The reaction of these cyclic nitrones with various nucleophiles, such as Grignard reagents and potassium cyanide, leads to the stereoselective formation of 1-hydroxyazetidines. researchgate.netacs.org The nucleophile typically adds from the less hindered side of the molecule. researchgate.net For example, the reaction of a keto nitrone with 4-nitrobenzaldehyde (B150856) in the presence of potassium hydroxide (B78521) can yield a 4-benzylidene-2,3-dihydroazete 1-oxide, which upon prolonged reaction, isomerizes to an oxime, likely via an electrocyclic ring opening of an intermediate l-hydroxy-1,2-dihydroazete. researchgate.net
| Starting Material | Reagent | Intermediate | Product |
| 2,3-Dihydroazete 1-oxides | Potassium tert-butoxide | N-hydroxy-1,2-dihydroazete | α,β-Unsaturated oximes |
| Cyclic nitrones | Grignard reagents, KCN | - | 1-Hydroxyazetidines |
| Keto nitrone | 4-Nitrobenzaldehyde, KOH | l-hydroxy-1,2-dihydroazete | Oxime |
Reaction Mechanisms and Mechanistic Investigations in 6 Oxa 1 Azabicyclo 5.2.0 Non 3 Ene Synthesis
Ketenes and Aldimine Intermediates in [2+2] Cycloadditions
The [2+2] cycloaddition between a ketene (B1206846) and an imine, known as the Staudinger β-lactam synthesis, is a cornerstone for the construction of the azetidin-2-one (B1220530) (β-lactam) ring, which forms the core of the 1-azabicyclo[5.2.0]nonane framework. In the context of 6-Oxa-1-azabicyclo[5.2.0]non-3-ene synthesis, this reaction involves specifically engineered ketene and aldimine precursors.
A key strategy involves the thermal decomposition of 5-acyl or 5-carbamoyl-2,2-dimethyl-1,3-dioxa-4,6-diones (derivatives of Meldrum's acid) to generate highly reactive ketene intermediates in situ. tandfonline.comresearchgate.net These ketenes then react with aldimines that possess an unsaturated side chain. The initial [2+2] cycloaddition forms a β-lactam ring. A subsequent ring-closing metathesis (RCM) reaction involving the unsaturated side chain then constructs the fused seven-membered oxa-ring, yielding the final 1-azabicyclo[5.2.0]non-3-en-9-one structure. tandfonline.com
The mechanism of the ketene-imine cycloaddition is generally considered to be a concerted process, although it is highly asynchronous. nih.gov It is proposed to proceed through a [π2s + π2a] cycloaddition, which is allowed by the Woodward-Hoffmann rules. pku.edu.cn The ketene acts as the electrophilic component, and its LUMO interacts with the HOMO of the imine. nih.govpku.edu.cn This interaction leads to a zwitterionic transition state, which quickly collapses to form the four-membered β-lactam ring. The reaction of hydrogen- or carbon-substituted ketenes is often limited to activated imines under thermal conditions. nih.gov The use of Lewis acids can enhance the electrophilicity of the ketene, promoting the reaction even with unactivated alkenes (and by extension, imines) and improving yields and diastereoselectivity. nih.gov
| Precursor Type | Intermediate | Reaction Type | Subsequent Reaction | Final Product Scaffold | Reference(s) |
| 5-Acyl-Meldrum's Acid | Acyl Ketene | [2+2] Cycloaddition | Ring-Closing Metathesis (RCM) | 1-Azabicyclo[5.2.0]non-3-en-9-one | tandfonline.com |
| 5-Carbamoyl-Meldrum's Acid | Carbamoyl Ketene | [2+2] Cycloaddition | Ring-Closing Metathesis (RCM) | 6,9,10,10a-tetrahydro-2H- Current time information in Bangalore, IN.nih.govoxazino[3,2-a]azepine-2,4(3H)-dione | tandfonline.com |
Role of Metal-Carbene and Metallacycle Intermediates in Catalysis
Transition metal catalysis offers powerful methods for constructing complex cyclic systems, often proceeding through metal-carbene or metallacycle intermediates. While direct synthesis of this compound via these intermediates is a specialized area, the principles are well-established in the synthesis of related azabicyclic frameworks.
Metallacycle Intermediates: Cobalt and iron complexes with bis(imino)pyridine ligands are effective catalysts for the intramolecular [2π+2π] cycloaddition of α,ω-dienes to form bicyclo[3.2.0]heptane derivatives. acs.org The catalytic cycle is proposed to involve the formation of a metallacyclopentane intermediate through oxidative cyclization of the diene with the low-valent metal center. acs.org This is followed by C-C bond-forming reductive elimination to furnish the cyclobutane (B1203170) ring and regenerate the active catalyst. acs.org The retention of stereochemistry observed in these reactions supports this organometallic pathway involving a metallacycle, rather than a radical mechanism. acs.org Similarly, rhodium(I) catalysts are known to promote cycloisomerizations of allenylcycloalkane-alkynes, which proceed through the initial formation of a rhodabicyclo[4.3.0] intermediate, a type of metallacycle. researchgate.netresearchgate.net
Metal-Carbene Intermediates: Gold and rhodium catalysts are particularly adept at generating metal-carbene intermediates from precursors like diazo compounds or by activating strained rings like cyclopropenes. nih.govacs.org These reactive intermediates can then undergo a variety of transformations, including cyclopropanation, C-H insertion, or ylide formation. For instance, gold(I) carbenes, generated from the ring-opening of cyclopropenes, can undergo intramolecular cyclopropanation with a nearby alkene to form bicyclic systems. nih.govacs.org In a highly relevant example, a gold(I)-catalyzed process transforms yne-methylenecyclopropanes into 3-azabicyclo[5.2.0]nonadiene derivatives. researchgate.net This reaction involves a sequence of cyclopropanation to form a cyclopropyl (B3062369) gold carbene, C-C bond cleavage, and a Wagner-Meerwein rearrangement. researchgate.net Azavinyl carbene intermediates, generated from the ring-opening of azole compounds in the presence of a rhodium catalyst, have also been utilized in the synthesis of various nitrogen-containing compounds. elsevierpure.com
| Metal Catalyst | Precursor/Substrate | Key Intermediate | Reaction Type | Product Type | Reference(s) |
| Cobalt (bis(imino)pyridine) | α,ω-Diallyl amines/ethers | Cobaltacyclopentane | [2π+2π] Cycloaddition | Azabicyclo[3.2.0]heptanes | acs.org |
| Rhodium(I) | Allenylcycloalkane-alkynes | Rhodabicyclo[4.3.0] | Cycloisomerization/C-C activation | Bicyclic products | researchgate.netresearchgate.net |
| Gold(I) | Yne-methylenecyclopropanes | Cyclopropyl gold carbene | Cyclopropanation/Rearrangement | 3-Azabicyclo[5.2.0]nonadiene | researchgate.net |
| Gold(I) | Cyclopropene-enes | Vinyl carbene | Intramolecular Cyclopropanation | 3-Azabicyclo[4.1.0]heptanes | acs.org |
Involvement of Ylides and Zwitterionic Species in Cycloadditions
Cycloaddition reactions involving 1,3-dipoles are a powerful strategy for synthesizing five-membered heterocyclic rings, which can be part of a larger bicyclic framework. Azomethine ylides are common 1,3-dipoles used for this purpose, and their reactions can proceed through either concerted pericyclic pathways or stepwise mechanisms involving zwitterionic intermediates. researchgate.netresearchgate.net
Azomethine ylides can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. beilstein-journals.orgmdpi.com These ylides can then react with dipolarophiles in [3+2] cycloaddition reactions. researchgate.net While the target this compound is a 7/4 fused system, the principles of ylide cycloaddition are relevant for constructing related nitrogen heterocycles. For example, copper(I)-catalyzed asymmetric [6+3] cycloaddition of azomethine ylides with tropone (B1200060) provides efficient access to bridged azabicyclo[4.3.1]decadiene derivatives. nih.gov
The mechanistic nature of these cycloadditions is a subject of detailed study. While many 1,3-dipolar cycloadditions are considered concerted pericyclic reactions, the introduction of certain substituents can shift the mechanism towards a stepwise pathway. researchgate.net For instance, DFT calculations on the cycloaddition of gem-difluorosubstituted azomethine ylides with aldehydes revealed a non-pericyclic, stepwise mechanism proceeding through a zwitterionic intermediate. researchgate.net This is in contrast to their non-fluorinated counterparts, which favor a concerted pericyclic pathway. researchgate.net The character of the ylide itself can also be described as pseudoradical, carbenoid, or zwitterionic, which influences its reactivity. researchgate.net
| Ylide Type | Generation Method | Dipolarophile | Reaction Type | Mechanistic Feature | Reference(s) |
| Stable Azomethine Ylide | Ninhydrin + Proline | Cyclopropenes | 1,3-Dipolar Cycloaddition | HOMO(cyclopropene)-LUMO(ylide) controlled | beilstein-journals.org |
| Non-stabilized Azomethine Ylide | Decarboxylation of oxazolidinone | Aldehydes, Ketones | 1,3-Dipolar Cycloaddition | Forms oxapenam derivatives | mdpi.com |
| gem-Difluoro Azomethine Ylide | N-benzhydrylideneamines + Difluorocarbene | Aldehydes | Stepwise Cycloaddition | Proceeds via zwitterionic intermediate | researchgate.net |
| Glycine-derived Azomethine Ylide | Glycine ester + Aldehyde | Tropone | [6+3] Cycloaddition | Cu(I)-catalyzed, asymmetric | nih.gov |
Pericyclic Reaction Pathways and Stereoelectronic Control
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry, as famously described by Woodward and Hoffmann. pku.edu.cnebsco.com These reactions, which include cycloadditions and electrocyclic reactions, are powerful tools in synthesis because they can form multiple bonds and stereocenters in a single, highly stereospecific step.
The [2+2] cycloaddition of a ketene with an alkene or imine is a classic example of a pericyclic reaction allowed under thermal conditions. pku.edu.cn The accepted mechanism involves a [π2s + π2a] approach, where the 's' (suprafacial) component is the imine/alkene and the 'a' (antarafacial) component is the ketene. This geometry allows for continuous overlap of the participating orbitals in the transition state. pku.edu.cn While concerted, the reaction is often highly asynchronous, meaning that one bond begins to form before the other, leading to significant charge separation in the transition state. nih.govpku.edu.cn
Stereoelectronic control is paramount in these reactions. The substitution pattern on the reactants can significantly influence the reaction's feasibility and stereochemical outcome. ebsco.com For instance, in the intramolecular [2+2] cycloaddition of ene-ketenes, the stability of the partial carbocation that develops in the asynchronous transition state dictates the regioselectivity, leading to either fused or bridged cycloadducts. pku.edu.cn In other cycloadditions, such as the Brønsted acid-catalyzed [5+2] cycloaddition to form oxabicyclo[3.2.1]octenes, excellent exo-selectivity is achieved, indicating strict stereoelectronic control over the approach of the reactants. nih.gov
Radical Cascade Pathways in Heterocycle Formation
While ionic and pericyclic pathways are common in heterocycle synthesis, radical-based reactions offer alternative and powerful strategies. Radical cascade reactions, in particular, allow for the formation of multiple C-C or C-heteroatom bonds in a single operation through a sequence of intramolecular radical additions.
The generation of radical intermediates can be achieved under mild conditions using various initiators. For example, Rongalite (sodium hydroxymethanesulfinate) has been used as a precursor for generating super electron donors, which can initiate electron-catalyzed reactions to form aryl radicals from aryl halides. acs.org These radicals can then participate in reactions such as homolytic aromatic substitution to form C-C, C-S, and C-P bonds. acs.org
Although direct evidence for a radical cascade pathway leading to this compound is not prominently featured in the literature, the principles of radical cyclization are well-established. A hypothetical pathway could involve the generation of a radical on a suitably functionalized acyclic precursor, followed by a series of intramolecular cyclizations to build the bicyclic core. The regioselectivity of each cyclization step would be governed by Baldwin's rules and the stability of the resulting radical intermediates. Such pathways are often explored for the construction of complex polycyclic natural products.
Bond Activation and Skeletal Rearrangement Mechanisms
The synthesis of complex cyclic architectures can be achieved through reactions that involve the strategic cleavage of existing C-C bonds and subsequent skeletal reorganization. Transition metals, particularly rhodium and gold, are adept at mediating such transformations.
Rhodium(I) catalysts have been shown to effect the C-C bond activation and skeletal rearrangement of cycloalkanone imines. nih.gov This process typically involves the chelation-assisted oxidative addition of the rhodium center into a C-C bond adjacent to the imine, forming a metallacycle intermediate. This intermediate can then undergo further rearrangements, such as β-carbon elimination, followed by reductive elimination to yield a new ring system. researchgate.net
A compelling example that is structurally relevant to the 7/4 fused system of this compound is the gold(I)-catalyzed asymmetric synthesis of 3-azabicyclo[5.2.0]nonadiene derivatives from yne-methylenecyclopropanes. researchgate.net The proposed mechanism involves several key steps:
Cyclopropanation: The gold catalyst activates the alkyne, which is then attacked by the methylenecyclopropane (B1220202) (MCP) to form a bicyclic cyclopropane (B1198618) intermediate.
C-C Cleavage: The strained cyclopropane ring opens, generating a rigid, planar cyclopropylmethyl carbocation intermediate.
Wagner-Meerwein Rearrangement: A 1,2-carbon shift occurs, leading to a ring expansion from the three-membered cyclopropane to a four-membered cyclobutane ring. This step is crucial as it constructs the bicyclic 7/4 framework. researchgate.net
Density functional theory (DFT) calculations have supported this pathway, indicating that the chirality of the final product is established during the initial cyclopropanation step and is effectively transferred through the rearrangement process, despite the formation of a planar carbocation intermediate. researchgate.net
Factors Governing Regioselectivity and Chemoselectivity in Complex Reactions
In syntheses that involve multifunctional molecules and multiple potential reaction pathways, controlling the regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts) is of utmost importance. Several factors influence these outcomes in the synthesis of this compound and related structures.
Substituent Effects: The electronic and steric properties of substituents on the reacting partners play a critical role. In the intramolecular [2+2] cycloaddition of ene-ketenes, the position of alkyl substituents on the alkene chain determines the relative stability of carbocationic character in the transition states for "normal" versus "cross" cycloaddition, thereby dictating the regioselectivity of the ring closure. pku.edu.cn For example, terminal ene-ketenes yield fused-ring products, whereas dimethyl-substituted ene-ketenes provide bridged-ring products. pku.edu.cn
Catalyst Control: The choice of catalyst and its associated ligands can profoundly influence selectivity. In cobalt-catalyzed [2π+2π] cycloadditions, altering the substituents on the bis(imino)pyridine ligand significantly affects catalyst performance and turnover frequency. acs.org In gold-catalyzed rearrangements, the chirality of the final product is dictated by the chiral ligand used in the initial asymmetric cyclopropanation step. researchgate.net Lewis acids, such as EtAlCl₂, can not only promote ketene-alkene cycloadditions but also improve or even invert the diastereoselectivity compared to thermal conditions. nih.gov
Reaction Conditions: Temperature, solvent, and concentration can also be manipulated to favor a desired outcome. Pericyclic reactions, for instance, can be initiated by heat or light, sometimes leading to different stereochemical products. ebsco.com
Inherent Reactivity: Chemoselectivity is often governed by the intrinsic reactivity of different functional groups. In the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes bearing other multiple bonds, the reaction occurs selectively at the strained cyclopropene (B1174273) double bond over less strained exocyclic double or triple bonds. beilstein-journals.org
| Factor | Influence on Selectivity | Example Reaction | Mechanism | Reference(s) |
| Substituents | Regioselectivity | Intramolecular [2+2] of ene-ketenes | Stabilization of carbocationic transition state | pku.edu.cn |
| Catalyst Ligand | Enantioselectivity | Au(I)-catalyzed rearrangement of yne-MCPs | Chiral ligand controls stereochemistry of initial cyclopropanation | researchgate.net |
| Lewis Acid | Diastereoselectivity | Ketene-alkene [2+2] cycloaddition | Alters transition state geometry and energy | nih.gov |
| Substrate Strain | Chemoselectivity | 1,3-Dipolar cycloaddition to substituted cyclopropenes | Strained double bond is more reactive | beilstein-journals.org |
Derivatization and Chemical Transformations of the 6 Oxa 1 Azabicyclo 5.2.0 Non 3 Ene Scaffold
The 6-oxa-1-azabicyclo[5.2.0]non-3-ene framework, characterized by a fused β-lactam and a seven-membered oxazepine ring, serves as a versatile scaffold for a variety of chemical modifications. Its inherent structural features, including a reactive β-lactam carbonyl group and a carbon-carbon double bond, provide key sites for functionalization. Research has explored derivatization at these unsaturated centers, transformations of the bicyclic core, the synthesis of heteroatom analogues, and the potential for constructing more complex molecular architectures.
Stereochemical Aspects in the Synthesis and Reactions of 6 Oxa 1 Azabicyclo 5.2.0 Non 3 Ene
Diastereoselective and Enantioselective Approaches
The synthesis of the 6-oxa-1-azabicyclo[5.2.0]non-3-ene ring system often involves the formation of multiple stereocenters, necessitating precise control over the stereochemical outcome. Both diastereoselective and enantioselective strategies have been developed to achieve this.
Diastereoselective approaches often rely on substrate control, where the inherent chirality of the starting material directs the stereochemical course of the reaction. For instance, the intramolecular cyclization of chiral precursors derived from readily available materials like D-glucose has been shown to produce polycyclic β-lactams with high stereoselectivity. researchgate.net In these cases, the stereochemistry of the β-lactam ring and the substituents on the starting material dictate the stereochemical outcome of the cyclization. researchgate.net
Enantioselective methods, on the other hand, employ chiral catalysts or reagents to induce chirality in the product. These approaches are highly sought after as they can, in principle, provide access to either enantiomer of the target molecule from achiral starting materials. A variety of catalytic asymmetric transformations have been developed, including those utilizing chiral amines, chiral Brønsted acids, and chiral N-heterocyclic carbenes. nih.govrsc.org For example, dual catalytic systems, such as the combination of a metal triflate and a chiral imidazolidinone, have been used in the asymmetric synthesis of related heterocyclic structures. rsc.org
The following table summarizes some of the key approaches to the stereoselective synthesis of related bicyclic systems:
| Approach | Method | Key Features |
| Diastereoselective | Substrate-controlled radical cyclization | Utilizes chiral templates derived from natural products like D-glucose. researchgate.net |
| Intramolecular aziridination | Achieves high diastereoselectivity in the synthesis of related 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates. consensus.app | |
| Enantioselective | Dual metal and Lewis base catalysis | Employs a combination of a metal catalyst and a chiral organocatalyst. rsc.org |
| Chiral amine catalysis | Utilizes chiral amines to catalyze asymmetric transformations. rsc.orgpsu.edu | |
| Chiral Brønsted acid catalysis | Employs chiral phosphoric acids and other Brønsted acids to control enantioselectivity. nih.gov |
Influence of Chiral Substrates and Templates on Stereocontrol
The use of chiral substrates and templates is a powerful strategy for controlling the stereochemistry in the synthesis of this compound and its analogs. This approach leverages the existing stereocenters in a starting material to direct the formation of new stereocenters in a predictable manner.
A prominent example is the use of D-glucose as a chiral template for the synthesis of polycyclic β-lactams. researchgate.net The inherent chirality of the sugar molecule provides a scaffold that controls the stereochemical outcome of subsequent reactions, such as intramolecular radical cyclizations. researchgate.net This substrate-controlled approach has proven to be highly effective in generating complex, stereochemically defined molecules.
Similarly, oxabicyclic systems, such as those derived from the Diels-Alder reaction, can serve as rigid templates for stereoselective transformations. collectionscanada.gc.ca The conformational constraints of these templates can influence the facial selectivity of reactions, leading to the formation of products with high diastereomeric purity. collectionscanada.gc.ca The development of strategies based on these chiral templates has enabled the synthesis of a variety of enantioenriched nitrogen and sulfur heterocycles. collectionscanada.gc.ca
Application of Chiral Catalysts in Asymmetric Synthesis
Chiral catalysts play a pivotal role in the asymmetric synthesis of this compound and related heterocycles, enabling the production of enantiomerically enriched compounds from achiral or racemic starting materials. nih.gov A wide array of chiral catalysts, including metal complexes and organocatalysts, have been successfully employed in various asymmetric transformations. nih.govrsc.orgpsu.edu
Chiral phosphinooxazoline (PHOX) ligands, when complexed with transition metals like palladium, have been extensively used in asymmetric allylation and other carbon-carbon bond-forming reactions. nih.gov These catalysts have demonstrated high levels of enantioselectivity in the synthesis of a broad range of chiral molecules. nih.gov The development of dual catalytic systems, which combine a metal catalyst with a chiral organocatalyst, has also emerged as a powerful strategy. rsc.org For instance, the combination of indium triflate and a chiral imidazolidinone has been shown to catalyze the asymmetric addition of aldehydes to N-acyl quinoliniums, affording optically active dihydroquinolines with excellent selectivity. rsc.org
The table below highlights some of the chiral catalysts and their applications in asymmetric synthesis relevant to the construction of heterocyclic frameworks:
| Catalyst Type | Example | Application |
| Chiral Phosphinooxazoline (PHOX) Ligands | (S)-tBu-PHOX with Palladium | Intramolecular asymmetric amination to form seven-membered heterocycles. nih.gov |
| Dual Catalytic Systems | Indium triflate and a chiral imidazolidinone | Asymmetric synthesis of optically active dihydroquinolines. rsc.org |
| Chiral Amines | Cinchona alkaloids, DMAP derivatives | Catalyze a broad range of asymmetric transformations. psu.edu |
| Chiral N-Heterocyclic Carbenes (NHCs) | Triazolium pre-catalysts | Enantioselective sulfonylation reactions. nih.gov |
Stereospecificity in Ring-Closing Metathesis and Cycloisomerization Reactions
Ring-closing metathesis (RCM) and cycloisomerization reactions are powerful tools for the construction of the this compound ring system and its analogs. researchgate.netnih.gov The stereospecificity of these reactions is often crucial for establishing the desired stereochemistry in the final product.
In RCM, the stereochemistry of the starting diene can be transferred to the cyclic product. The use of well-defined ruthenium and molybdenum catalysts has enabled the synthesis of a variety of monocyclic and bicyclic β-lactam systems with good stereocontrol. researchgate.netresearchgate.net For instance, the RCM of β-lactam dienes has been used to produce derivatives of 1-azabicyclo[5.2.0]nonan-9-one and its 6-oxa analogue. researchgate.net The choice of catalyst can influence the reaction mechanism and, consequently, the stereochemical outcome. beilstein-journals.org
Cycloisomerization reactions, particularly those catalyzed by transition metals like gold and rhodium, can also proceed with high stereospecificity. acs.orgnih.govresearchgate.net Gold(I)-catalyzed cycloisomerization of enynes, for example, can lead to the formation of bicyclic systems through a stereospecific pathway. acs.org Similarly, rhodium(I)-catalyzed intramolecular [2+2+2] cycloadditions of allene-ene-ynes have been shown to be highly stereoselective and stereospecific, providing access to complex tricyclic derivatives. researchgate.net
The following table provides examples of stereospecific RCM and cycloisomerization reactions:
| Reaction Type | Catalyst | Substrate | Product | Stereochemical Outcome |
| Ring-Closing Metathesis (RCM) | Grubbs or Schrock catalysts | β-lactam dienes | Bicyclic β-lactams | High stereocontrol. researchgate.net |
| Gold(I)-Catalyzed Cycloisomerization | Gold(I) complexes with donating ligands | Oxo-1,5-enynes | Tricyclic derivatives | Stereospecific transformation. acs.org |
| Rhodium(I)-Catalyzed [2+2+2] Cycloaddition | [{RhCl(CO)2}2] | Allene-ene-ynes | Tri- and tetracyclic derivatives | Highly stereoselective and stereospecific. researchgate.net |
Advanced Synthetic Applications and Future Research Directions
Utility as Building Blocks for Architecturally Complex Heterocyclic Compounds
The 6-Oxa-1-azabicyclo[5.2.0]non-3-ene framework is a privileged structure that serves as a versatile starting point for the synthesis of more elaborate heterocyclic systems. sigmaaldrich.com Its constituent rings can be selectively opened or modified to introduce new functionalities and build larger, more complex molecular scaffolds. For instance, the β-lactam ring is susceptible to nucleophilic attack, providing a handle for introducing a variety of substituents or for ring-opening reactions that lead to linear amino acid derivatives.
The seven-membered ring, containing an enol ether moiety, is ripe for further transformations such as electrophilic additions, cycloadditions, and rearrangement reactions. This dual reactivity allows chemists to use the bicyclic scaffold as a linchpin in divergent synthetic strategies, enabling the creation of a wide array of molecular structures from a single precursor. Research has shown that similar bicyclic β-lactam and 1,3-oxazinone scaffolds can be prepared through combined cycloaddition and metathesis processes, highlighting the modularity of this synthetic approach. researchgate.net The development of derivatives from related bicyclic compounds, such as ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, for various biological evaluations underscores the importance of these core structures as templates for new chemical entities. nih.gov
Strategies for Expanding the Chemical Space of Bicyclic Scaffolds
Expanding the chemical space accessible from the this compound core is a key area of research, aimed at generating libraries of diverse compounds for applications in drug discovery and materials science. nih.govbham.ac.uk A primary strategy involves the derivatization of the existing scaffold. This can be achieved by modifying the functional groups present in the molecule or by introducing new ones through various chemical transformations.
Computational methods are increasingly used to guide the exploration of chemical space by predicting the properties and reactivity of potential derivatives, thus avoiding the synthesis of unlikely or unstable compounds. arxiv.orgamazonaws.com This allows for a more targeted and efficient approach to library design. Synthetic strategies such as lead-oriented synthesis aim to create three-dimensional compounds ideal for biological screening. whiterose.ac.uk
Table 1: Derivatization Strategies for Expanding Chemical Space
| Strategy | Description | Potential Outcome |
|---|---|---|
| Functional Group Interconversion | Modification of existing functional groups, such as the conversion of esters to amides or the reduction of ketones. | Introduction of new physical and chemical properties. |
| C-H Functionalization | Direct activation and modification of carbon-hydrogen bonds on the scaffold. | Allows for late-stage diversification without altering the core structure. |
| Ring-Distortion Strategies | Reactions that alter the size or conformation of the rings, such as ring-closing metathesis (RCM) or ring-rearrangement metathesis. | Access to novel bicyclic and polycyclic systems with different spatial arrangements. researchgate.net |
| Scaffold Hopping | Replacing the core scaffold with a structurally different but functionally similar one. | Exploration of entirely new areas of chemical space while retaining desired biological activity. |
Development of Novel Methodologies for the Synthesis of Bridged and Fused Azalactams
The synthesis of bridged and fused azalactams is a significant area of focus, as these structures are present in numerous biologically active natural products and pharmaceuticals. The this compound scaffold is an ideal precursor for such transformations. Novel methodologies are being developed to convert this simple bicyclic system into more complex polycyclic architectures.
One powerful technique is the intramolecular [2+2] cycloaddition of allenes, which can be used to construct bicyclo[m.2.0] frameworks efficiently. acs.org This method has been successfully applied to the synthesis of various bicyclic systems, including oxa- and azabicyclo[m.2.0] structures. acs.org Additionally, iodine-mediated annulation of propargylic alcohols with cyclic dicarbonyl compounds provides an efficient route to fused oxa-heterocycles. rsc.org The alkynyl aza-Prins cyclization is another versatile method for creating N-heterocycles, including piperidines and quinazolinones, from simpler starting materials. acs.org These methods often proceed with high regio- and stereoselectivity, which is crucial for the synthesis of complex target molecules. A two-step method involving the cycloaddition of thermally generated ketenes to aldimines followed by metathesis has been developed for preparing bicyclic scaffolds like 1-azabicyclo[5.2.0]non-3-en-9-one. researchgate.net
Innovations in Catalytic Systems for Efficient Construction of Bicyclic Oxa-Azabicyclic Structures
The development of innovative and efficient catalytic systems is paramount for the synthesis of bicyclic oxa-azabicyclic structures. Modern catalysis offers advantages in terms of yield, selectivity, and environmental impact. Gold and iron catalysts have emerged as particularly effective for these transformations.
Gold(I) catalysts are known for their ability to activate alkynes and allenes toward nucleophilic attack, facilitating a variety of cyclization and rearrangement reactions. acs.orgnih.gov For instance, gold-catalyzed intramolecular vinylcyclopropanation of O- and N-tethered cyclopropene-enes provides access to densely functionalized 3-oxa- and 3-azabicyclo[4.1.0]heptanes. acs.org Iron catalysts, often in combination with trimethylsilyl (B98337) halides, are used to promote Prins-type cyclizations, which can construct oxa- and azacycles with high efficiency. researchgate.net These iron-catalyzed methods are economical and environmentally friendly, allowing for the formation of multiple bonds and a new ring in a single, regioselective step. researchgate.net
Table 2: Catalytic Systems for Bicyclic Oxa-Azabicyclic Synthesis
| Catalyst System | Reaction Type | Advantages |
|---|---|---|
| Gold(I) Complexes | Cycloisomerization, Cycloaddition, Rearrangement | High activity at low temperatures, ability to trigger different reaction pathways, excellent for complex cyclizations. acs.orgnih.gov |
| Iron(III) Halides / TMSX | Prins Cyclization | Economical, environmentally friendly, broad substrate scope, high regioselectivity. researchgate.net |
| Ruthenium Carbene Complexes | Ene-Yne Metathesis | Effective for forming cyclic compounds with 1,3-diene moieties from alkenes and alkynes. researchgate.net |
| Rhodium(II) Complexes | Cyclopropenation | Used to prepare cyclopropene (B1174273) precursors for subsequent gold-catalyzed rearrangements. acs.org |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 6-Oxa-1-azabicyclo[5.2.0]non-3-ene, and how do reaction parameters influence yield?
- Methodology : Synthesis typically involves cycloaddition or ring-closing metathesis. Key parameters include temperature (e.g., 60–80°C for optimal cyclization), solvent polarity (e.g., tetrahydrofuran for stabilizing intermediates), and catalyst selection (e.g., palladium complexes for cross-coupling). Oxidation and substitution reactions can diversify the bicyclic scaffold .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Use X-ray crystallography to resolve bond angles and stereochemistry. Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy identifies characteristic carbonyl or amine vibrations .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Implement PPE (gloves, goggles, lab coats) and engineering controls (fume hoods). Avoid skin contact via rigorous washing protocols. Store at 2–8°C in airtight containers to prevent degradation. Refer to SDS guidelines for spill management and disposal .
Q. Which functionalization reactions are feasible for modifying the bicyclic core?
- Methodology :
- Oxidation : Use nitroxyl radicals (e.g., TEMPO) to introduce ketone groups at bridgehead positions.
- Substitution : Employ alkyl halides or acyl chlorides under basic conditions (e.g., KCO) for side-chain modifications .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?
- Methodology : Perform density functional theory (DFT) calculations to predict transition-state energies and regioselectivity. Use molecular dynamics simulations to screen solvent effects (e.g., DMSO vs. methanol) and validate with experimental kinetic studies .
Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected stereochemical outcomes)?
- Methodology :
- Factorial Design : Systematically vary factors (temperature, catalyst loading) to identify interactions affecting stereoselectivity .
- Isotopic Labeling : Trace reaction pathways using O or N isotopes to clarify mechanisms .
Q. What mechanistic insights explain the compound’s susceptibility to ring-opening reactions?
- Methodology : Conduct kinetic isotope effect (KIE) studies to differentiate between nucleophilic vs. electrophilic pathways. Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation in acidic/basic conditions .
Q. Which advanced analytical techniques are suitable for impurity profiling in enantiomeric mixtures?
- Methodology :
- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak® IC) with polar organic mobile phases for enantiomer separation.
- LC-MS/MS : Quantify trace impurities (<0.1%) using multiple reaction monitoring (MRM) and reference standards from pharmacopeial guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
